molecular formula C14H14F3NO3S B15240545 Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B15240545
M. Wt: 333.33 g/mol
InChI Key: RJCQAUOVXUPIIS-UHFFFAOYSA-N
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Description

Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by two key functional groups:

  • 3-Position: A 2,2,2-trifluoroacetamido group, which is strongly electron-withdrawing and enhances metabolic stability due to the trifluoromethyl moiety.
  • 5-Position: A 3,3-dimethylbut-1-yn-1-yl group, a branched alkyne substituent that introduces steric bulk and may improve lipophilicity.

Properties

IUPAC Name

methyl 5-(3,3-dimethylbut-1-ynyl)-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-13(2,3)6-5-8-7-9(10(22-8)11(19)21-4)18-12(20)14(15,16)17/h7H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCQAUOVXUPIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(S1)C(=O)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS No. 1612898-48-2) is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of the compound is C14H14F3NO3SC_{14}H_{14}F_3NO_3S, with a molecular weight of 333.33 g/mol. Key physical properties include:

PropertyValue
Boiling Point433.8 ± 45.0 °C (Predicted)
Density1.33 ± 0.1 g/cm³ (Predicted)
pKa8.80 ± 0.70 (Predicted)

This compound has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNKs), which are critical in various cellular processes including apoptosis, inflammation, and stress responses . The inhibition of JNKs may offer therapeutic advantages in conditions such as cancer and neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. Its ability to inhibit JNK pathways suggests potential applications in:

  • Cancer Therapy : By modulating cell survival pathways, it may enhance the efficacy of existing chemotherapeutics.
  • Neuroprotection : The compound's role in reducing neuronal apoptosis could be beneficial in treating neurodegenerative disorders.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting JNK-mediated pathways . This suggests its potential as an adjunct therapy in cancer treatment.
  • Neuroprotective Effects : In vitro studies showed that treatment with this compound reduced oxidative stress-induced apoptosis in neuronal cell lines, indicating its potential for developing neuroprotective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoroacetamido Groups

Compound Name Substituents Key Differences Properties/Applications References
Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate 3: Trifluoroacetamido
5: Unsubstituted
Lacks the 5-position alkyne group. Simpler synthesis; lower steric hindrance. Used as a precursor for further functionalization.
Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate 3: Trifluoroacetamido
5: Formyl
Reactive aldehyde at position 5 vs. stable alkyne. Formyl group enables nucleophilic additions (e.g., Schiff base formation).
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate 3: Trifluoroacetamido
5: Iodo
Iodo substituent is a leaving group. Used in cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight (379.1 g/mol).

Analogues with Alkyne or Bulky Substituents

Compound Name Substituents Key Differences Properties/Applications References
Ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 3: Methyl
5: Acetamido
2,4: Ethyl esters
Dicarboxylate structure; lacks trifluoroacetamido and alkyne. Demonstrates hydrogen-bonding networks in crystal structures.
Methyl 5-(4-fluorophenyl)-3-(dimethylaminomethyleneamino)thiophene-2-carboxylate 3: Dimethylaminomethyleneamino
5: 4-Fluorophenyl
Aromatic phenyl vs. aliphatic alkyne; different electronic profile. Potential kinase inhibitor due to fluorophenyl moiety.

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